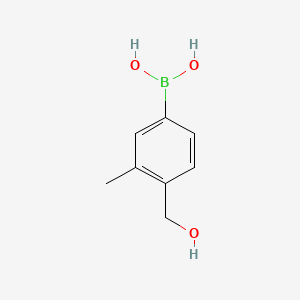
4-Hydroxymethyl-3-methylphenylboronic acid
Übersicht
Beschreibung
4-Hydroxymethyl-3-methylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Synthesis Analysis
The synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid often involves palladium-catalyzed arylation and Suzuki-Miyaura cross-coupling reactions . It’s also noted that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of 4-Hydroxymethyl-3-methylphenylboronic acid is defined by its molecular formula, C8H11BO3 . The compound has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .Chemical Reactions Analysis
4-Hydroxymethyl-3-methylphenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions . It’s also involved in palladium-catalyzed direct arylation and stereoselective Heck-type reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxymethyl-3-methylphenylboronic acid include a molecular formula of C8H11BO3, an average mass of 165.982 Da, and a monoisotopic mass of 166.080124 Da . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : 4-Hydroxymethyl-3-methylphenylboronic acid is used in the synthesis of 4-arylcoumarins, which are significant in the formation of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).
Bioorthogonal Coupling Reactions : It is utilized in neutral aqueous solutions for rapid formation of a stable boron-nitrogen heterocycle, which is significant in bioorthogonal coupling reactions useful for protein conjugation (Dilek et al., 2015).
Catalysis in Nanocomposites : This compound plays a role in catalysis, evidenced by its use in the oxidative hydroxylation of phenylboronic acid to phenol and reduction of various dyes in room temperature, using Ag/zeolite nanocomposites (Hatamifard et al., 2016).
Carbohydrate Binding : It has shown efficacy in carbohydrate binding, particularly useful in complexing model glycopyranosides under physiologically relevant conditions, which could be beneficial in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Formation of Stable Chromophores : It reacts under certain conditions to yield stable chromophores, which has applications in colorimetric assays of lipid peroxidation (Gérard-Monnier et al., 1998).
Biosynthesis of Chemicals : This compound is involved in the biosynthesis of 4-Hydroxybutyric acid from methane, indicating its potential in industrial applications like bioplastics production (Nguyen & Lee, 2021).
Supramolecular Assemblies : It contributes to the design and synthesis of supramolecular assemblies, particularly in the formation of hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Carbohydrate Chemistry Applications : 4-Hydroxymethyl-3-methylphenylboronic acid is significant in carbohydrate chemistry, especially in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Formation of Boronic Esters : The compound is used in the synthesis of boronic esters, which are crucial in the development of novel materials and pharmaceuticals (Özçelik & Gül, 2012).
Reaction with D-Fructose : It reacts with D-fructose in aqueous solutions, revealing insights into the nature of reactive boron species in D-fructose sensing (Suzuki et al., 2016).
Electrochemical Sensing Applications : Its derivatives are used in the development of electrochemical sensors for detecting dihydroxybenzene isomers (Mao et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUMAXFJNQYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675315 | |
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-3-methylphenylboronic acid | |
CAS RN |
1218790-88-5 | |
| Record name | B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)
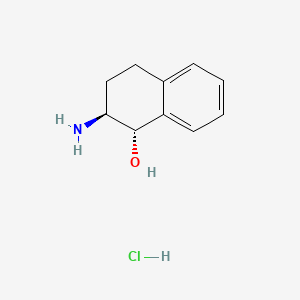
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)
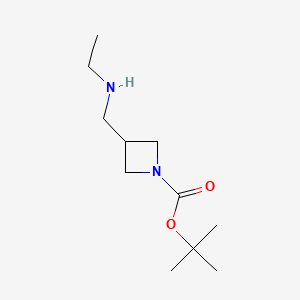
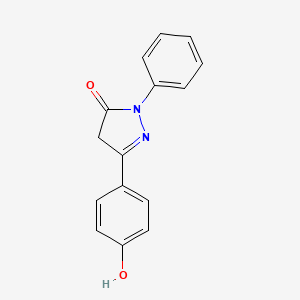
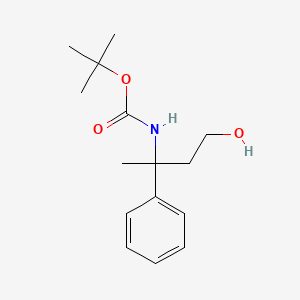
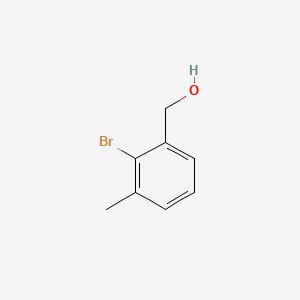
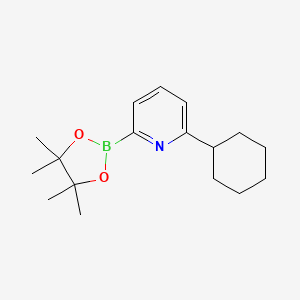
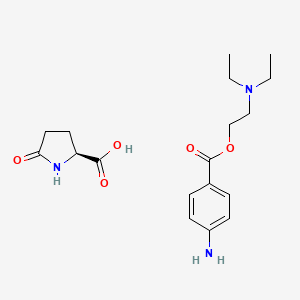
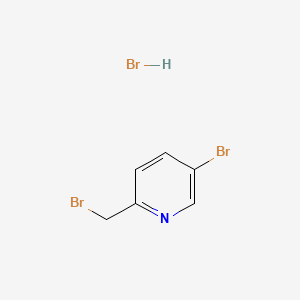
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
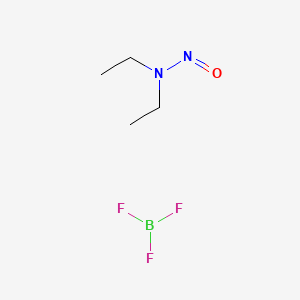
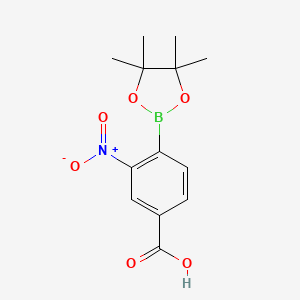
![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)